molecular formula C24H26ClN3O4 B2729429 1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride CAS No. 2097903-14-3

1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride

Cat. No.: B2729429
CAS No.: 2097903-14-3
M. Wt: 455.94
InChI Key: ZGMRSEXNGHMQOR-UHFFFAOYSA-N
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Description

1-[8-(4-Methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C 24 H 26 ClN 3 O 4 and a molecular weight of 455.9 g/mol . Its structure features a [1,4]dioxino[2,3-g]quinoline core, which is a fused heterocyclic system, substituted with a 4-methoxybenzoyl group and a 4-methylpiperazine moiety . Compounds containing the [1,4]dioxino[2,3-g]quinoline scaffold are of significant interest in medicinal chemistry and have been investigated as potential inhibitors of biological targets such as heat shock transcription factor 1 (HSF1) . This suggests this compound is a valuable chemical tool for basic research, particularly in the fields of oncology and stress response pathways, where HSF1 inhibition is a studied mechanism. The precise mechanism of action and specific research applications for this compound are areas for further investigation. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(4-methoxyphenyl)-[9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4.ClH/c1-26-7-9-27(10-8-26)23-18-13-21-22(31-12-11-30-21)14-20(18)25-15-19(23)24(28)16-3-5-17(29-2)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMRSEXNGHMQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C27H28ClN3O4C_{27}H_{28}ClN_3O_4 with a molecular weight of approximately 470.0 g/mol. It contains a piperazine moiety and a quinoline backbone, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC27H28ClN3O4
Molecular Weight470.0 g/mol
CAS Number2097888-68-9

Anticancer Activity

Research indicates that compounds containing piperazine and quinoline structures exhibit significant anticancer properties. In vitro studies have demonstrated that related piperazine derivatives can induce cell death in cancer cells through various mechanisms, including apoptosis and necroptosis. For instance, the compound LQFM018, a piperazine derivative, has shown cytotoxic effects against K562 leukemic cells by promoting necroptosis through the activation of specific signaling pathways .

Mechanisms of Action:

  • Cell Cycle Arrest: Compounds similar to this compound may cause cell cycle arrest in the G2/M phase.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels can lead to mitochondrial dysfunction and subsequent cell death.
  • Receptor Interaction: Piperazine derivatives often exhibit affinity for aminergic receptors, which may contribute to their biological effects.

Neuroprotective Effects

Preliminary studies on related compounds suggest potential neuroprotective properties. For example, derivatives have been tested for their ability to protect against ischemic damage in animal models. One study reported that a piperazine derivative significantly prolonged survival time in mice subjected to acute cerebral ischemia, indicating its potential as a neuroprotective agent .

Study on Piperazine Derivatives

A comparative study evaluated the biological activities of various piperazine derivatives. The findings highlighted that modifications on the piperazine ring could enhance anticancer activity while reducing toxicity profiles in normal cells. In particular, compounds with methoxybenzoyl substituents demonstrated improved selectivity towards cancer cells compared to healthy tissues.

In Vivo Efficacy

In vivo experiments using animal models have shown that certain analogs of the compound can effectively inhibit tumor growth while exhibiting minimal side effects. These studies underscore the importance of structural modifications in enhancing therapeutic efficacy and safety.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the [1,4]dioxino[2,3-g]quinoline core but differ in substituents, leading to variations in properties and activity:

Compound Name / ID Substituent at Position 8 Substituent at Position 9 Molecular Weight Melting Point (°C) Key Features Evidence ID
1-[8-(4-Methoxybenzoyl)-... hydrochloride (Target) 4-Methoxybenzoyl 4-Methylpiperazine (HCl salt) 479.91* Not reported Enhanced lipophilicity; potential CNS penetration
Ethyl 1-[8-(benzenesulfonyl)-... carboxylate (ZINC000020381010) Benzenesulfonyl Ethyl piperidine-4-carboxylate 479.53 Not reported Sulfonyl group increases polarity; lower logP than target
1-[8-(4-Chlorobenzenesulfonyl)-...-4-methylpiperidine (C769-0763) 4-Chlorobenzenesulfonyl 4-Methylpiperidine 487.00 Not reported Electron-withdrawing Cl may reduce metabolic stability
(6S,11aS)-10-cyclopentyl-6-(4-methoxyphenyl)-... dione () Cyclopentyl and 4-methoxyphenyl Diketopiperazine-fused system 561.61 95–97 Rigid fused-ring system; high melting point
N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-... hydrazine (QH-03) 7-Chloroquinoline Benzylidene hydrazine 474.50 Not reported Chlorine enhances electrophilicity; hydrazine may confer chelation ability

Notes:

  • Piperazine vs. piperidine : The target’s piperazine moiety offers two nitrogen atoms for hydrogen bonding, unlike piperidine derivatives (e.g., C769-0763), which may reduce solubility .
  • Hydrochloride salt : Unlike neutral analogues (e.g., QH-03), the salt form enhances aqueous solubility, critical for in vivo efficacy .

Key Differences :

  • The target’s 4-methoxybenzoyl group may require Friedel-Crafts acylation or palladium-catalyzed coupling, increasing synthetic complexity compared to sulfonylation .
  • Piperazine introduction often involves nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Pharmacological Implications (Inferred)
  • Target vs. ZINC000020381010 : The 4-methoxybenzoyl group’s electron-donating nature may enhance binding to hydrophobic pockets in targets like HSP40/DNAJA1 (as seen in ’s A11 inhibitor) .
  • Target vs.
  • Target vs. QH-03 : The hydrazine group in QH-03 may confer metal-chelating properties, whereas the target’s methylpiperazine is more metabolically stable .

Preparation Methods

Cyclocondensation of Catechol Derivatives

The dioxino[2,3-g]quinoline system is typically constructed via acid-catalyzed cyclization of a quinoline-5,6-diol precursor. For example, treatment of 5,6-dihydroxyquinoline with 1,2-dibromoethane in the presence of K₂CO₃ yields the dioxane ring through nucleophilic substitution. Alternative methods employ ethylene glycol under Mitsunobu conditions (DIAD, PPh₃) to form the dioxane ring with improved stereochemical control.

Reaction Conditions :

  • Solvent : DMF or DMSO
  • Temperature : 80–120°C
  • Catalyst : p-TsOH or H₂SO₄
  • Yield : 60–75%

Halogenation for Subsequent Functionalization

To enable coupling reactions at the 8- and 9-positions, bromination or iodination is performed. Electrophilic halogenation using NBS (N-bromosuccinimide) in acetic acid selectively substitutes the 8-position due to the electron-donating effect of the dioxane ring.

Introduction of the 4-Methoxybenzoyl Group

Friedel-Crafts Acylation

Direct acylation at the 8-position is challenging due to the deactivating nature of the dioxane ring. However, using AlCl₃ as a Lewis catalyst, 4-methoxybenzoyl chloride can be introduced via Friedel-Crafts acylation under controlled conditions:

$$
\text{Dioxinoquinoline} + \text{4-MeO-C₆H₄-COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{8-(4-MeO-benzoyl)-dioxinoquinoline}
$$

Optimization Challenges :

  • Competing acylations at other positions necessitate low temperatures (0–5°C).
  • Yield: 40–55% after chromatographic purification.

Cross-Coupling via Suzuki-Miyaura Reaction

An alternative route involves palladium-catalyzed coupling of a boronic ester with a pre-halogenated intermediate. For instance, 8-bromo-dioxinoquinoline reacts with 4-methoxybenzoylpinacol boronate under Suzuki conditions:

$$
\text{8-Br-dioxinoquinoline} + \text{4-MeO-C₆H₄-Bpin} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{8-(4-MeO-benzoyl)-dioxinoquinoline}
$$

Advantages :

  • Higher regioselectivity (yield: 65–72%).
  • Tolerance of electron-withdrawing groups.

Attachment of 4-Methylpiperazine

Nucleophilic Aromatic Substitution (SNAr)

The 9-position bromine in dioxinoquinoline undergoes displacement with 4-methylpiperazine under basic conditions:

$$
\text{9-Br-dioxinoquinoline} + \text{4-Me-piperazine} \xrightarrow{\text{Et₃N, DMF}} \text{1-[8-(4-MeO-benzoyl)-dioxinoquinolin-9-yl]-4-Me-piperazine}
$$

Key Parameters :

  • Temperature : 90–110°C
  • Catalyst : None required for electron-deficient aryl bromides.
  • Yield : 50–60%.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed amination improves efficiency:

$$
\text{9-Br-dioxinoquinoline} + \text{4-Me-piperazine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos, NaOtBu}} \text{Product}
$$

Conditions :

  • Solvent : Toluene or dioxane.
  • Yield : 70–85%.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl in a polar solvent (e.g., EtOH or MeOH) to precipitate the hydrochloride salt:

$$
\text{Free base} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{Hydrochloride salt}
$$

Purification : Recrystallization from ethanol/water (3:1) affords >99% purity.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Friedel-Crafts 8-Acylation 45 92 Single-step functionalization
Suzuki-Miyaura 8-Acylation 68 98 Regioselective, scalable
SNAr Piperazine coupling 55 95 No metal catalyst
Buchwald-Hartwig Piperazine coupling 78 99 High yield, broad substrate tolerance

Industrial-Scale Considerations

Patented processes (e.g., CN1566105A) emphasize cost-effective catalysts like Raney nickel for hydrogenation steps and continuous-flow systems for cyclization. Key challenges include minimizing residual palladium in pharmaceutical-grade products and optimizing solvent recovery.

Q & A

Q. Table 1. Key Reaction Conditions for Suzuki Coupling (Adapted from )

ComponentDetails
Catalyst SystemPdCl₂(Ph₃P)₂, t-Bu-Xphos
BaseNa₂CO₃ (1 N)
Solvent1,4-Dioxane
Temperature100°C
Time6–12 h
Yield Range70–98% (analogous reactions)

Q. Table 2. Comparative Spectroscopic Data for Structural Validation

TechniqueKey Features ObservedReference
¹H NMRAromatic protons (δ 6.8–8.2 ppm)
ESI-MS[M+H]⁺ at m/z 474.5
X-ray DiffractionR factor = 0.049; space group P2₁/c

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